
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide" is a derivative of pyrimidine and pyridine with potential biological activity. The pyridine-3-sulfonamide scaffold is a common feature in molecules with antifungal properties, as seen in the synthesis of novel derivatives with antifungal activity against various strains of fungi, including Candida and Rhodotorula . The presence of a dimethylamino group and a methyl group on the pyrimidine ring suggests that the compound may have been designed to target specific biological pathways or enzymes.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, starting from halogenated precursors such as chloropyridine sulfonamides. For instance, a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide, which were then converted to 1,2,4-triazole derivatives . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies involving nucleophilic addition and cyclization reactions could be inferred, as demonstrated in the synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines .
Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, which is further linked to a pyridine ring through an aminoethyl chain attached to the sulfonamide group. The structure is likely to exhibit typical features of heterocyclic compounds, such as aromaticity and the ability to engage in hydrogen bonding due to the presence of nitrogen atoms. Docking studies of similar compounds have shown potential modes of binding to target enzymes, such as Candida albicans lanosterol 14α-demethylase, which is crucial for understanding the compound's mode of action .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the reaction of 2,4-dichloro-6-methylpyrimidine led to the synthesis of a compound with a 1,3,4-oxadiazole ring, which could then be further modified through alkylation or aminomethylation . These reactions are indicative of the versatility of pyrimidine derivatives in chemical synthesis, allowing for the introduction of various functional groups that can modulate the biological activity of the final compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds with pyrimidine and pyridine moieties typically exhibit moderate solubility in polar solvents and may have varying degrees of lipophilicity depending on the substitution pattern. The presence of sulfonamide and amino groups can influence the compound's acidity and basicity, respectively, which in turn affects its solubility and stability under different pH conditions. The antifungal activity of similar compounds has been evaluated, with some showing greater efficacy than fluconazole, suggesting that the compound may also possess significant biological activity .
作用机制
未来方向
属性
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-11-9-13(20(2)3)19-14(18-11)16-7-8-17-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,17H,7-8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKVVLXUQIJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

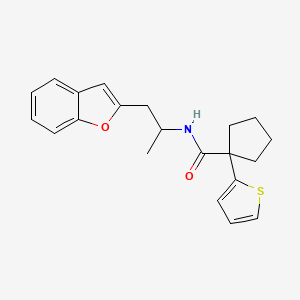
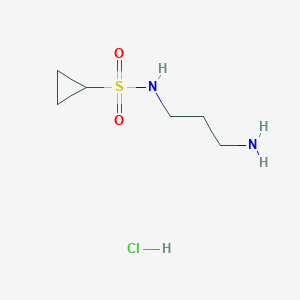
![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)
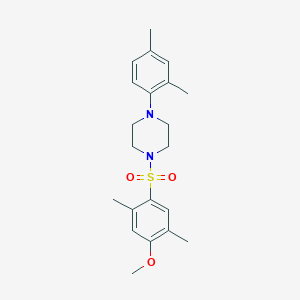
![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3019317.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)
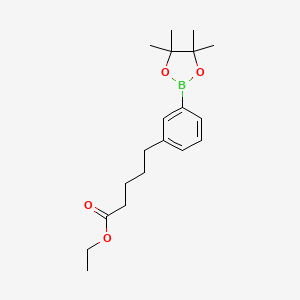
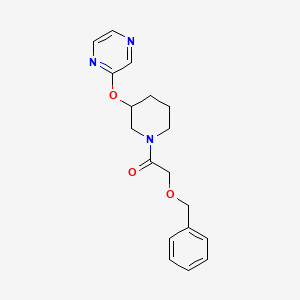

![(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3019323.png)
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)